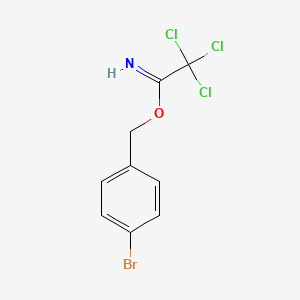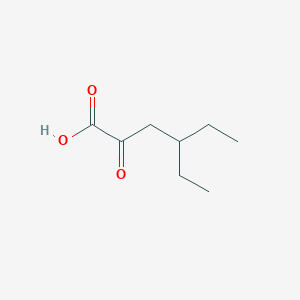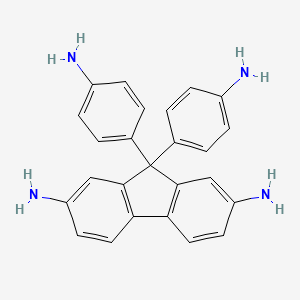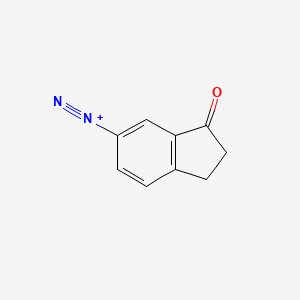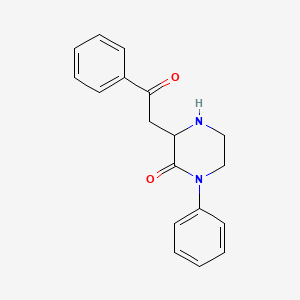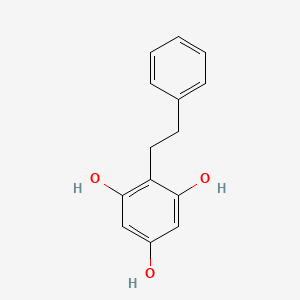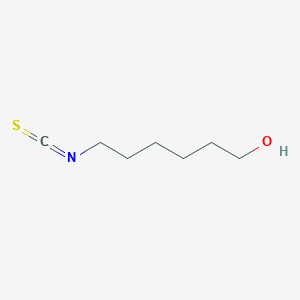![molecular formula C11H10Cl2N2O4 B12555000 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid CAS No. 185305-45-7](/img/structure/B12555000.png)
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group attached to a dichlorophenyl ring and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid typically involves the reaction of 3,5-dichlorophenylhydrazine with a suitable pentanedioic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]acetic acid
- 2-[2-(3,5-Dichlorophenyl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
185305-45-7 |
|---|---|
Molecular Formula |
C11H10Cl2N2O4 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
2-[(3,5-dichlorophenyl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-6-3-7(13)5-8(4-6)14-15-9(11(18)19)1-2-10(16)17/h3-5,14H,1-2H2,(H,16,17)(H,18,19) |
InChI Key |
GJZUMCVBDVTGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NN=C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
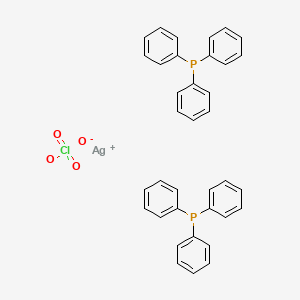
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
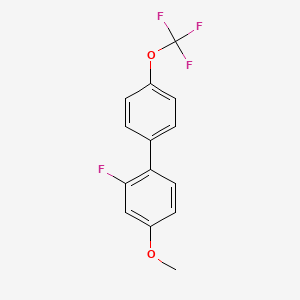
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
